[2-(Dimethylamino)-1,3-dihydroinden-2-yl]-[2-(2-methoxyphenyl)pyrrolidin-1-yl]methanone
Description
[2-(Dimethylamino)-1,3-dihydroinden-2-yl]-[2-(2-methoxyphenyl)pyrrolidin-1-yl]methanone is a complex organic compound that features both an indene and a pyrrolidine moiety
Properties
IUPAC Name |
[2-(dimethylamino)-1,3-dihydroinden-2-yl]-[2-(2-methoxyphenyl)pyrrolidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O2/c1-24(2)23(15-17-9-4-5-10-18(17)16-23)22(26)25-14-8-12-20(25)19-11-6-7-13-21(19)27-3/h4-7,9-11,13,20H,8,12,14-16H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHKDIBCNTGOOAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1(CC2=CC=CC=C2C1)C(=O)N3CCCC3C4=CC=CC=C4OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of [2-(Dimethylamino)-1,3-dihydroinden-2-yl]-[2-(2-methoxyphenyl)pyrrolidin-1-yl]methanone involves several steps. One common method includes the formation of the indene and pyrrolidine rings separately, followed by their coupling through a methanone bridge. The reaction conditions typically involve the use of strong bases and solvents such as dichloromethane or toluene. Industrial production methods may involve optimization of these steps to increase yield and purity .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, especially under acidic or basic conditions.
Scientific Research Applications
[2-(Dimethylamino)-1,3-dihydroinden-2-yl]-[2-(2-methoxyphenyl)pyrrolidin-1-yl]methanone has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the areas of neurology and oncology.
Industry: It can be used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of [2-(Dimethylamino)-1,3-dihydroinden-2-yl]-[2-(2-methoxyphenyl)pyrrolidin-1-yl]methanone involves its interaction with specific molecular targets. It may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to influence neurotransmitter systems and cellular signaling pathways .
Comparison with Similar Compounds
Similar compounds include other indene and pyrrolidine derivatives, such as:
Indene derivatives: These compounds share the indene moiety and have similar chemical properties and reactivity.
Pyrrolidine derivatives: These compounds feature the pyrrolidine ring and are used in various medicinal and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
